molecular formula C11H15N5O2 B1276021 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione CAS No. 902047-64-7

8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B1276021
M. Wt: 249.27 g/mol
InChI Key: XUWSBIFYKTUTOP-UHFFFAOYSA-N
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Description

The compound "8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione" is a derivative of 1,3-dimethylxanthine, which is a class of purine derivatives. These derivatives have been extensively studied due to their wide range of biological activities, including cardiovascular and antimicrobial effects. The compound is structurally related to other purine derivatives that have been synthesized and tested for various biological activities, such as antiarrhythmic, hypotensive, and antimicrobial activities .

Synthesis Analysis

The synthesis of related purine derivatives typically involves the reaction of substituted xanthines with different amines. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones involved the use of primary and secondary amines reacting with a bromo-substituted precursor in an aqueous dioxane medium . The structural confirmation of these compounds was achieved through elemental analysis and 1H NMR-spectrometry, which provided detailed information about the proton signals corresponding to different parts of the molecule .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine moiety, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. In the case of the compounds studied, various substituents are attached to the purine core at positions 7 and 8, which significantly influence the biological activity of these molecules. The 1H NMR-spectrometry data provided insights into the proton environment of the uracil moiety, the substituents, and the aromatic protons, which are crucial for understanding the molecular interactions of these compounds .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by the substituents present on the purine core. For example, the introduction of alkylamino groups at position 8 and hydroxy-aminopropyl groups at position 7 has been shown to confer specific biological activities. The reactions involved in the synthesis of these compounds, such as the reaction of bromo-substituted xanthines with amines, are key to producing the desired derivatives with potential biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents affects these properties and, consequently, the biological activity of the compounds. For instance, the antimicrobial and antifungal activities of certain derivatives were found to be higher than those of reference drugs, indicating that the specific substituents confer advantageous properties for these applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : A variety of synthesis methods have been developed for compounds similar to 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione. These include catalytic reduction from corresponding nitroxanthines and base-catalyzed cyclization from amino-uracils. Such syntheses lead to various substituted xanthines which are further modified to produce a range of derivatives (Mosselhi & Pfleiderer, 2010).

  • Chemical Reactions and Properties : The chemical properties of these compounds are characterized by their pKa values, UV, and NMR spectra, along with elemental analyses. This information is crucial for understanding their behavior in different chemical environments and potential applications in various fields (Mosselhi & Pfleiderer, 2010).

Potential Applications in Drug Development

  • Derivatives as Receptor Ligands : Some derivatives of this compound, particularly those with modifications at the 7th and 8th positions, have shown potential as ligands for various serotonin receptors (5-HT1A, 5-HT2A, 5-HT7). This suggests their potential utility in developing medications for conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).

  • Cardiovascular Activity : Certain analogs of 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione have been synthesized and evaluated for cardiovascular activities, such as antiarrhythmic and hypotensive effects. These studies are foundational for exploring their potential as treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

  • Antihistaminic Activity : In the realm of respiratory conditions, some derivatives have been explored for their antihistaminic activity, indicating potential use in treating conditions like asthma and allergic reactions (Pascal et al., 1985).

Structural Analysis and Material Design

  • Intermolecular Interactions : Detailed studies have been conducted to understand the intermolecular interactions in derivatives of this compound. This knowledge is essential for designing new materials and understanding their potential applications in various industries (Shukla et al., 2020).

properties

IUPAC Name

8-amino-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWSBIFYKTUTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406705
Record name 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione

CAS RN

902047-64-7
Record name 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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